8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, and spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Antibacterial Activity
Quinazolinones, including our compound of interest, have shown promising antibacterial properties. Researchers have explored their potential as novel antibiotics to combat drug-resistant bacterial strains . Further studies could focus on optimizing the structure-activity relationship (SAR) to enhance antibacterial efficacy.
Anticancer Potential
The compound’s structure suggests it might interfere with cancer cell growth. In vitro studies using MCF-7 cells demonstrated significant inhibition of cell viability . Investigating its mechanism of action and potential as an anticancer agent warrants further exploration.
α-Glucosidase Inhibition
Quinazolinone derivatives have been studied for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Our compound (specifically 2-(4-chlorophenyl)-quinazolin-4(3H)-one) exhibited α-glucosidase inhibitory activity . Understanding its mode of action and potential therapeutic applications is essential.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-chloro-7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O3/c1-19-12-11(13(23)20(2)15(19)24)21(14(17)18-12)7-10(22)8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABZBLSCHPFPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
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